7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one
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Overview
Description
7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butylpiperidinyl, dichlorophenyl, and difluorophenyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the functional groups, leading to different derivatives.
Substitution: Various substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds like this are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. Research might focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. This might include studies on its efficacy and safety as a drug candidate for treating various diseases.
Industry
Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties might make it suitable for specific industrial processes or products.
Mechanism of Action
The mechanism of action of 7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one: Lacks the difluorophenyl group.
7-(1-tert-butylpiperidin-4-yl)-1-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one: Lacks the dichlorophenyl group.
Uniqueness
The presence of both dichlorophenyl and difluorophenyl groups in 7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2(1H)-one might confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles. Comparative studies would be needed to highlight these unique features.
Properties
CAS No. |
444661-71-6 |
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Molecular Formula |
C29H27Cl2F2N3O |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
7-(1-tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C29H27Cl2F2N3O/c1-29(2,3)35-13-11-17(12-14-35)24-16-25-20(27(34-24)19-8-7-18(32)15-23(19)33)9-10-26(37)36(25)28-21(30)5-4-6-22(28)31/h4-10,15-17H,11-14H2,1-3H3 |
InChI Key |
AAVGYEROXZEBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)C2=NC(=C3C=CC(=O)N(C3=C2)C4=C(C=CC=C4Cl)Cl)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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